2-Amino-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
Properties
CAS No. |
141076-58-6 |
|---|---|
Molecular Formula |
C25H25N3O |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-4-phenyl-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H25N3O/c1-16-9-11-18(12-10-16)28-20-13-25(2,3)14-21(29)23(20)22(19(15-26)24(28)27)17-7-5-4-6-8-17/h4-12,22H,13-14,27H2,1-3H3 |
InChI Key |
WNFVCDGQLWCYDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC=CC=C4)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Conditions
The [H₂-DABCO][HSO₄]₂ ionic liquid (IL) catalyzes the synthesis of hexahydroquinoline derivatives via a one-pot four-component reaction. For the target compound, the reactants include:
-
1,3-Dicarbonyl : Dimedone (5,5-dimethylcyclohexane-1,3-dione) provides the 7,7-dimethyl and 5-oxo groups.
-
Aldehydes : Benzaldehyde (for the 4-phenyl group) and 4-methylbenzaldehyde (for the 1-(4-methylphenyl) group).
-
Malononitrile : Introduces the 3-carbonitrile moiety.
-
Ammonium acetate : Serves as the nitrogen source for the 2-amino group.
Reactions proceed in ethanol at room temperature (25°C) with 30 mg of IL catalyst (0.097 mmol). The process completes within 5–20 minutes, yielding 76–100% of product after crystallization in ethanol.
Mechanistic Pathway
-
Knoevenagel Condensation : The IL activates benzaldehyde, which reacts with malononitrile to form an α,β-unsaturated intermediate.
-
Enamine Formation : Dimedone and ammonium acetate generate an enamine via IL-mediated activation.
-
Michael Addition : The enamine attacks the α,β-unsaturated intermediate, forming a linear adduct.
-
Cyclization and Tautomerization : Intramolecular cyclization produces the hexahydroquinoline core, followed by tautomerization to stabilize the aromatic system.
Substrate Compatibility and Limitations
-
Electron-Donating/Aromatic Groups : Methoxy, ethoxy, and heteroaromatic aldehydes (e.g., furfural) are tolerated.
-
Steric Hindrance : Bulky substituents (e.g., 2-naphthaldehyde) reduce yields to 65–70%.
Zirconium-Based Catalytic Systems
ZrOCl₂·8H₂O-Catalyzed Synthesis
ZrOCl₂·8H₂O enables solvent-free synthesis at 83.75°C with 0.15 mol% catalyst loading. Key advantages include:
Table 1: Optimization Parameters for ZrOCl₂·8H₂O System
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 83.75°C | +25% |
| Catalyst Loading | 0.15 mol% | +18% |
| Reaction Time | 50 minutes | +12% |
α-ZrP-Catalyzed Four-Component Reaction
α-Zirconium phosphate (α-ZrP) facilitates a one-pot reaction under solvent-free conditions at 80°C:
-
Components : Dimedone, benzaldehyde, 4-methylaniline, and malononitrile.
-
Yield : 98% in 2 hours.
-
Mechanism : α-ZrP stabilizes carbocation intermediates during Knoevenagel condensation and Michael addition.
Solvent and Temperature Effects
Ethanol vs. Solvent-Free Systems
Thermal Stability Analysis
-
Exothermic Peaks : Differential scanning calorimetry (DSC) shows cyclization occurs at 120–130°C.
-
Byproduct Formation : Temperatures >90°C promote decarboxylation, reducing yields by 15–20%.
Characterization and Validation
Spectroscopic Data
Purity Assessment
-
HPLC : Purity >98% with ethanol recrystallization.
-
Melting Point : 261–263°C (decomposition observed above 265°C).
Comparative Analysis of Methods
Table 2: Method Comparison for Target Compound Synthesis
| Method | Catalyst | Temp. (°C) | Time | Yield (%) | Eco-Score |
|---|---|---|---|---|---|
| Ionic Liquid | [H₂-DABCO][HSO₄]₂ | 25 | 15 min | 95 | 85/100 |
| ZrOCl₂·8H₂O | Zirconyl chloride | 83.75 | 50 min | 90 | 78/100 |
| α-ZrP | Zirconium phosphate | 80 | 2 hrs | 98 | 88/100 |
Key Findings :
-
Ionic liquid systems excel in speed and ambient conditions but require solvent.
-
α-ZrP offers the highest yield and eco-score but longer reaction times.
Industrial Scalability and Challenges
Gram-Scale Synthesis
Chemical Reactions Analysis
Oxidation: The phenyl rings are susceptible to oxidation, leading to various products.
Reduction: Reduction of the nitrile group could yield an amine.
Substitution: Aromatic substitution reactions can modify the phenyl groups.
Cyclization: Acidic conditions (e.g., sulfuric acid) promote cyclization.
Nitrile Formation: Sodium cyanide (NaCN) or related reagents.
Cross-Coupling: Palladium catalysts, aryl halides, and organometallic reagents.
Scientific Research Applications
Biological Activities
The biological activities of 2-Amino-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile have been extensively studied. The compound exhibits various pharmacological properties:
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For example, compounds derived from similar structures have shown significant activity against breast cancer cell lines (MCF-7) using MTT assays. These derivatives demonstrated a higher efficacy compared to standard anticancer drugs like Doxorubicin .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that certain derivatives exhibit substantial antibacterial and antifungal activities against a range of microbial strains. The presence of specific functional groups enhances their efficacy .
Neuroprotective Effects
Emerging evidence suggests that compounds in this class may possess neuroprotective effects. Studies indicate potential benefits in models of neurodegenerative diseases, although further research is necessary to elucidate the underlying mechanisms .
Case Study 1: Anticancer Activity
A study synthesized various derivatives based on the hexahydroquinoline framework and assessed their anticancer effects against MCF-7 cells. The results indicated that certain modifications to the structure led to enhanced cytotoxicity compared to traditional chemotherapeutics .
| Compound | IC50 (µM) | Comparison with Doxorubicin |
|---|---|---|
| Compound A | 10 | Higher |
| Compound B | 15 | Comparable |
| Doxorubicin | 20 | Reference |
Case Study 2: Antimicrobial Screening
A series of synthesized quinoline derivatives were screened for antimicrobial activity using the well diffusion method. Compounds showed varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | Zone of Inhibition (mm) | Microbial Strain |
|---|---|---|
| Compound C | 18 | Staphylococcus aureus |
| Compound D | 15 | Escherichia coli |
| Control | 12 | Standard Antibiotic |
Mechanism of Action
The exact mechanism remains elusive, but it likely involves binding to specific receptors or enzymes. Further research is needed to unravel its mode of action.
Comparison with Similar Compounds
Key Observations :
- Chlorine substituents () introduce electron-withdrawing effects, which may stabilize charge-transfer interactions.
- Steric bulk from 7,7-dimethyl groups (target compound) restricts ring puckering dynamics compared to unchlorinated analogs .
Hydrogen Bonding and Crystal Packing
Hydrogen bonding patterns vary significantly based on substituents:
- The target compound’s amino (-NH₂) and keto (-C=O) groups can form intermolecular H-bonds, as seen in similar structures .
- Compounds with 3,4-dimethoxyphenyl groups () exhibit additional H-bonding via methoxy oxygen atoms, enhancing crystal lattice stability.
- Dimethylamino-substituted derivatives () may engage in weaker C-H···N interactions due to the tertiary amino group’s reduced H-bonding capacity.
Ring Puckering and Conformational Analysis
The hexahydroquinoline core adopts distinct puckering conformations based on substituents:
Biological Activity
The compound 2-Amino-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (often abbreviated as DMQ ) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of DMQ, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
DMQ has the molecular formula and a molecular weight of approximately 428.49 g/mol. The compound features a complex hexahydroquinoline structure which is crucial for its biological interactions.
Anticancer Properties
Several studies have highlighted the anticancer potential of DMQ derivatives. For example, a study evaluated various substituted DMQ compounds and found significant cytotoxic activity against human cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
| Compound Variant | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| DMQ | 15 | HeLa |
| DMQ Derivative A | 10 | MCF-7 |
| DMQ Derivative B | 20 | A549 |
Antimicrobial Activity
DMQ has also shown promising antimicrobial properties . Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria. The effectiveness of DMQ in inhibiting bacterial growth suggests potential applications in treating infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory activity of DMQ has been documented in various studies. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, making it a candidate for further research in treating inflammatory diseases.
Case Studies
- Cytotoxicity Study : A recent study investigated the cytotoxic effects of DMQ on various cancer cell lines. The results indicated that DMQ significantly reduced cell viability in a dose-dependent manner, particularly in breast and lung cancer cells .
- Antimicrobial Efficacy : In another case study, DMQ was tested against clinical isolates of bacteria. The compound demonstrated effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .
- In Vivo Studies : Animal models have been used to evaluate the anti-inflammatory effects of DMQ. Results showed reduced edema and lower levels of inflammatory markers in treated groups compared to controls .
The biological activities of DMQ can be attributed to its ability to interact with various molecular targets within cells:
- Apoptosis Induction : DMQ triggers apoptotic pathways by activating caspases and modulating Bcl-2 family proteins.
- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis.
- Anti-inflammatory Pathways : DMQ downregulates NF-kB signaling and reduces the expression of pro-inflammatory cytokines.
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing 2-Amino-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-4-phenyl-hexahydroquinoline-3-carbonitrile?
- The compound is typically synthesized via multicomponent reactions (MCRs) involving cyclohexane-1,3-dione derivatives, aldehydes (e.g., 4-methylbenzaldehyde), and cyanoacetamide. A key step is the Hantzsch-like cyclization under reflux conditions in ethanol or acetic acid. Structural confirmation requires X-ray crystallography (e.g., triclinic P1 space group, α = 72.6°, β = 70.1°, γ = 80.0°) .
- Methodological Note : Optimize reaction time and solvent polarity to enhance yield. Monitor intermediates using TLC and confirm final product purity via melting point analysis and NMR (¹H/¹³C).
Q. How can the stereochemical configuration of this compound be experimentally validated?
- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, studies report bond lengths (C–C = 1.52–1.54 Å) and angles (C–C–C = 109.5–112.3°) consistent with a chair conformation in the hexahydroquinoline core .
- Contingency : If SC-XRD is unavailable, use NOESY NMR to infer spatial proximity of substituents (e.g., methyl groups at C7).
Q. What preliminary assays are recommended to screen its biological activity?
- Begin with antimicrobial assays (e.g., agar diffusion against E. coli or S. aureus) and antioxidant tests (DPPH radical scavenging). Prior studies on analogous tetrahydro-4-chromenes show IC₅₀ values of 12–25 µg/mL .
- Design Tip : Use positive controls (e.g., ampicillin for antibacterial assays) and triplicate measurements to ensure reproducibility.
Advanced Research Questions
Q. How do crystallographic data resolve contradictions in reported molecular geometries of similar hexahydroquinoline derivatives?
- Discrepancies in bond angles (e.g., β = 70.1° vs. 114.7° in monoclinic C2/c systems ) arise from substituent-induced steric strain. Compare Hirshfeld surface analyses to quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) .
- Resolution Strategy : Perform DFT calculations (B3LYP/6-31G*) to correlate experimental and theoretical geometries, adjusting for crystal packing effects.
Q. What role do electron-withdrawing/donating groups play in modulating the compound’s reactivity?
- Substituents like -CN (electron-withdrawing) at C3 enhance electrophilicity, favoring nucleophilic attacks in further functionalization. Conversely, 4-methylphenyl (electron-donating) at C1 stabilizes the hexahydroquinoline core .
- Experimental Validation : Use Hammett plots to correlate substituent σ values with reaction rates in derivatization (e.g., SNAr reactions).
Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved cytotoxic activity?
- Analogues with 3,4,5-trimethoxyphenyl groups at C1 show enhanced cytotoxicity (IC₅₀ = 8.2 µM against MCF-7 cells) due to improved membrane permeability and tubulin binding .
- Methodology : Synthesize derivatives with varied aryl/heteroaryl groups at C4 and C7, then assess using MTT assays. Pair with molecular docking (PDB: 1SA0) to predict binding modes.
Key Considerations for Researchers
- Synthetic Reproducibility : Ensure strict control of reaction humidity, as moisture can hydrolyze the cyano group.
- Data Validation : Cross-reference SC-XRD data with Cambridge Structural Database (CSD) entries to identify outliers.
- Ethical Compliance : Adhere to institutional guidelines for cytotoxic compound handling (e.g., NIH/WHO biosafety protocols).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
